tert-Butyl 6-bromobenzofuran-2-carboxylate
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Overview
Description
tert-Butyl 6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C13H13BrO3 and a molecular weight of 297.14 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of benzofuran with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
tert-Butyl 6-bromobenzofuran-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chlorobenzofuran-2-carboxylate
- tert-Butyl 6-fluorobenzofuran-2-carboxylate
- tert-Butyl 6-iodobenzofuran-2-carboxylate
Uniqueness
tert-Butyl 6-bromobenzofuran-2-carboxylate is unique due to its bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 6-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZAFPSVQWNCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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